BUTYRYL-D7 CHLORIDE

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

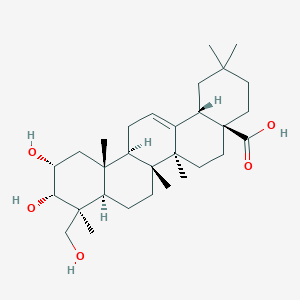

Butyryl-D7 Chloride: is a deuterium-labeled analogue of butyryl chloride. It is an organic compound with the molecular formula C4D7ClO and a molecular weight of 113.59 g/mol. This compound is a colorless to light yellow liquid with a strong pungent odor. It is primarily used in organic synthesis and serves as an intermediate for the preparation of various pharmaceuticals, agrochemicals, dyes, and other chemical compounds.

Mechanism of Action

Target of Action

Butyryl-D7 Chloride, also known as Butanoyl-2,2,3,3,4,4,4-d7 chloride , is a deuterium labeled compound. It is closely related to Butyrylcholine Butyrylcholine can function as a neurotransmitter and activates some of the same receptors as acetylcholine . The primary targets of this compound are likely to be similar to those of Butyrylcholine, which include cholinesterases .

Mode of Action

Butyrylcholine is hydrolyzed by butyrylcholinesterase to butyrate and choline . This interaction results in the breakdown of the compound, which could lead to various downstream effects.

Biochemical Pathways

Considering its relation to butyrylcholine, it might influence the cholinergic neurotransmission system . Butyrate, a product of butyrylcholine hydrolysis, is a key regulator in mediating microbiota metabolic control . It has regulatory effects on body weight, body composition, and glucose homeostasis .

Pharmacokinetics

The us food and drug administration (fda) has approved 117 distinct routes of administration for a drug molecule, including oral, intravenous, intra-muscular, topical, inhalational, and intranasal . The specific ADME properties of this compound would depend on the route of administration and other factors.

Result of Action

Based on its similarity to butyrylcholine, it can be inferred that its action might lead to the hydrolysis of the compound to butyrate and choline . Butyrate has been recognized as an important mediator of gut microbiota regulation in whole body energy homeostasis . It has regulatory effects on metabolic functions, including thermogenesis, lipid and glucose metabolism, appetite, inflammation, and influence on gut microbiota .

Action Environment

The action environment of this compound is likely to be influenced by various factors. For instance, it is known that Butyryl Chloride reacts readily with water and alcohols . Therefore, the presence of these substances in the environment could influence the compound’s action, efficacy, and stability. Additionally, the compound’s action could also be influenced by the specific conditions of use from the perspective of release to the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: Butyryl-D7 Chloride is typically synthesized by the chlorination of butyric acid . The reaction involves the substitution of the hydroxyl group in butyric acid with a chlorine atom, resulting in the formation of butyryl chloride. The deuterium-labeled version, this compound, is prepared similarly but uses deuterated butyric acid as the starting material.

Industrial Production Methods: Industrial production of this compound involves the use of deuterated butyric acid and chlorine gas under controlled conditions. The reaction is carried out in the presence of a catalyst to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Butyryl-D7 Chloride undergoes several types of chemical reactions, including hydrolysis, esterification, and amidation .

-

Hydrolysis:

- Reaction: CH3CD2CD2C(O)Cl + H2O → CH3CD2CD2CO2H + HCl

- Conditions: Water, room temperature

- Major Product: Deuterated butyric acid

-

Esterification:

- Reaction: CH3CD2CD2C(O)Cl + ROH → CH3CD2CD2CO2R + HCl

- Conditions: Alcohol, room temperature

- Major Product: Deuterated butyrate ester

-

Amidation:

- Reaction: CH3CD2CD2C(O)Cl + R2NH → CH3CD2CD2C(O)NR2 + HCl

- Conditions: Amine, room temperature

- Major Product: Deuterated amide

Scientific Research Applications

Butyryl-D7 Chloride has a wide range of applications in scientific research:

-

Chemistry:

- Used as a reagent in the synthesis of various organic compounds.

- Serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes.

-

Biology:

- Utilized in metabolic research to study metabolic pathways in vivo.

- Employed in the synthesis of labeled compounds for use in nuclear magnetic resonance (NMR) spectroscopy.

-

Medicine:

- Used in the synthesis of antiproliferative agents based on anilines.

- Involved in the preparation of chromones, which have potential therapeutic applications.

-

Industry:

- Used in the production of polymers and other industrial chemicals.

- Serves as a raw material for the synthesis of various chemical intermediates.

Comparison with Similar Compounds

-

Butyryl Chloride (C4H7ClO):

- Similar in structure but lacks deuterium labeling.

- Used in similar applications but may have different reactivity due to the presence of hydrogen instead of deuterium.

-

Valeryl Chloride (C5H9ClO):

- Contains an additional carbon atom in the alkyl chain.

- Used in the synthesis of different organic compounds and intermediates.

-

Propionyl Chloride (C3H5ClO):

- Contains one less carbon atom in the alkyl chain.

- Used in the synthesis of various organic compounds and as an acylating agent.

Uniqueness of Butyryl-D7 Chloride: The presence of deuterium atoms in this compound makes it particularly useful in research applications involving isotopic labeling. Deuterium labeling allows for the study of reaction mechanisms, metabolic pathways, and the behavior of compounds in biological systems with greater precision and accuracy.

Properties

CAS No. |

1219805-71-6 |

|---|---|

Molecular Formula |

C4ClD7O |

Molecular Weight |

113.59 |

Synonyms |

BUTYRYL-D7 CHLORIDE |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo-2-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1149012.png)

![4,5,6,7-Tetrahydrothieno[3,4-c]pyridine-1,3-diamine dihydrobromide](/img/structure/B1149033.png)